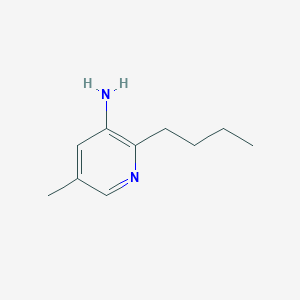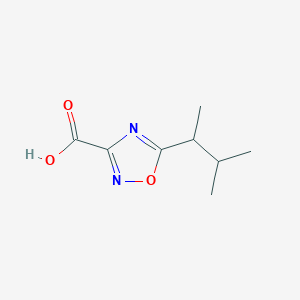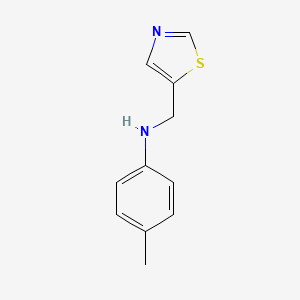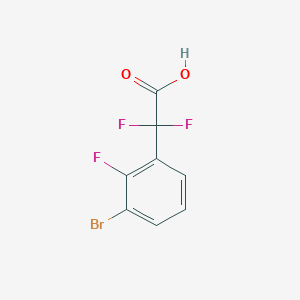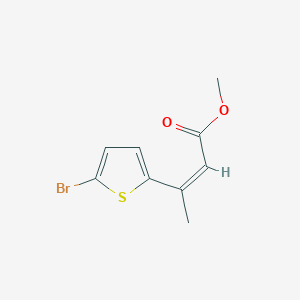
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of esters. It features a brominated thiophene ring and a butenoate ester group. Compounds like this are often of interest in organic synthesis and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate typically involves the bromination of a thiophene derivative followed by esterification. One common method might include:
Bromination: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated thiophene can then be reacted with methyl acrylate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the butenoate group can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution with an amine might yield an amino-thiophene derivative.
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials.
Pharmaceutical Research: Potentially as a building block for drug development.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reactive intermediate. In materials science, its electronic properties would be of interest. Detailed mechanisms would require specific studies and data.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate: Lacks the bromine atom.
Ethyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate: Has an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the bromine atom in Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can make it more reactive in substitution reactions compared to its non-brominated counterpart. This can be advantageous in certain synthetic applications.
Propiedades
Fórmula molecular |
C9H9BrO2S |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
methyl (Z)-3-(5-bromothiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-6(5-9(11)12-2)7-3-4-8(10)13-7/h3-5H,1-2H3/b6-5- |
Clave InChI |
COTSVPVLTNBXHI-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/C1=CC=C(S1)Br |
SMILES canónico |
CC(=CC(=O)OC)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


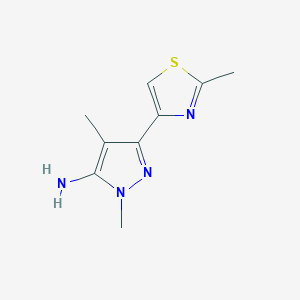
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

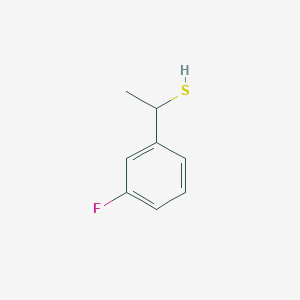
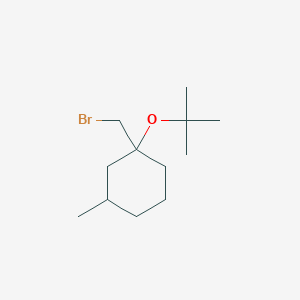


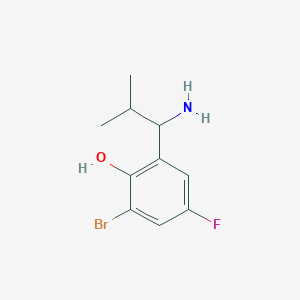
![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

